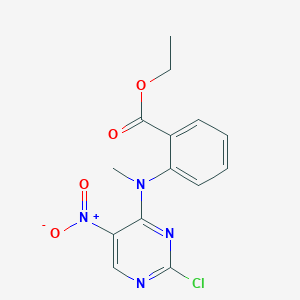
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate is a chemical compound with the molecular formula C14H13ClN4O4 and a molecular weight of 336.73 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and nitro groups, and an ethyl ester of benzoic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate typically involves the reaction of 2-chloro-5-nitropyrimidine with methylamine, followed by esterification with ethyl benzoate . The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols
Reducing Agents: Hydrogen gas, palladium catalyst
Oxidizing Agents: Potassium permanganate
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, amino derivatives, and carboxylic acids.
科学的研究の応用
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate include:
- Ethyl benzoate
- 2-chloro-5-nitropyrimidine
- Mthis compound
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both nitro and chloro groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H13ClN4O4 |
|---|---|
分子量 |
336.73 g/mol |
IUPAC名 |
ethyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-methylamino]benzoate |
InChI |
InChI=1S/C14H13ClN4O4/c1-3-23-13(20)9-6-4-5-7-10(9)18(2)12-11(19(21)22)8-16-14(15)17-12/h4-8H,3H2,1-2H3 |
InChIキー |
PBHWPTRXLAFEHB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1N(C)C2=NC(=NC=C2[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)
![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)

![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
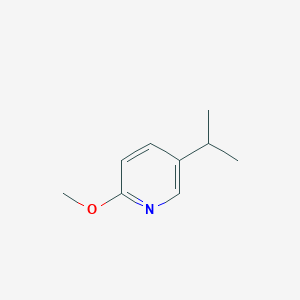
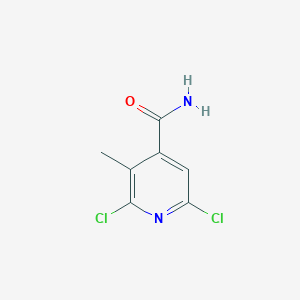
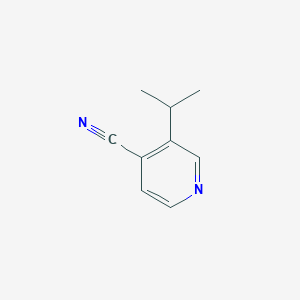
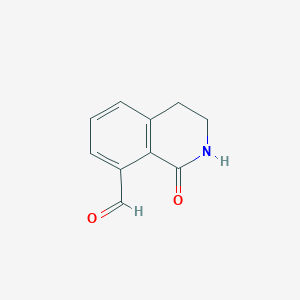

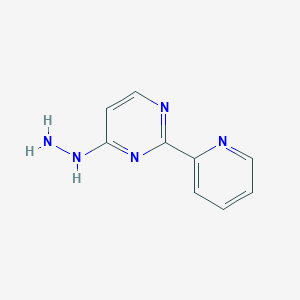
![10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B13660232.png)



